N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide
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Overview
Description
N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzamide moiety, and a cyanocyclohexyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1-cyanocyclohexylamine with a piperidine derivative, followed by the introduction of a benzamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Industrial production also emphasizes safety and environmental considerations, employing green chemistry principles wherever possible.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and specialized applications.
Properties
IUPAC Name |
N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c22-16-21(11-5-2-6-12-21)24-19(26)15-25-13-9-18(10-14-25)23-20(27)17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-15H2,(H,23,27)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYFGVGAYDDMBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCC(CC2)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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